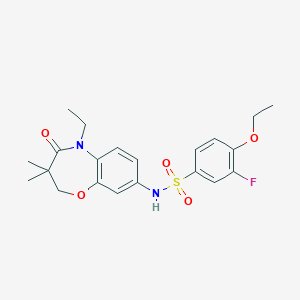

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide

Description

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a benzoxazepin core fused to a substituted benzene ring. The compound’s structure includes a 1,5-benzoxazepin system with 5-ethyl and 3,3-dimethyl substituents, a 4-oxo group, and a sulfonamide moiety at the 8-position. The benzene sulfonamide component is substituted with a 4-ethoxy and 3-fluoro group, contributing to its unique electronic and steric profile. Such structural attributes are critical in medicinal chemistry for modulating target binding, solubility, and metabolic stability .

Properties

IUPAC Name |

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O5S/c1-5-24-17-9-7-14(11-19(17)29-13-21(3,4)20(24)25)23-30(26,27)15-8-10-18(28-6-2)16(22)12-15/h7-12,23H,5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHWQRMGPZHSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps. The starting materials often include ethyl-substituted benzene derivatives and fluorobenzene sulfonyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The oxazepine ring is formed through a cyclization reaction, which may require specific catalysts and controlled temperatures to ensure the correct formation of the ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may require the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The fluorobenzene moiety may enhance the compound’s binding affinity to its target, while the oxazepine ring can contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural homology with other benzoxazepin-derived sulfonamides, particularly N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (hereafter referred to as Compound B ). Key differences lie in the substituents on the benzene ring and sulfonamide nitrogen:

| Property | Target Compound | Compound B |

|---|---|---|

| Molecular Formula | C₂₁H₂₄FN₂O₅S | C₂₃H₂₇F₃N₂O₄S |

| Molecular Weight | ~435.07 g/mol | 484.53 g/mol |

| Benzene Substituents | 4-ethoxy, 3-fluoro | 3,4-dimethyl |

| Sulfonamide Nitrogen | Single substitution (linked to benzoxazepin) | Dual substitution (benzoxazepin + 2,2,2-trifluoroethyl) |

| Key Functional Groups | Ethoxy (electron-donating), Fluorine (polar) | Methyl (electron-neutral), Trifluoroethyl (electron-withdrawing) |

Key Observations:

- The 3-fluoro substituent in the target compound may improve binding affinity via polar interactions compared to the non-polar methyl groups in Compound B .

Physicochemical Properties and Implications

The structural differences significantly impact physicochemical properties:

| Property | Target Compound | Compound B |

|---|---|---|

| logP (Estimated) | ~2.8 (moderate lipophilicity) | ~3.5 (higher lipophilicity) |

| Polar Surface Area | ~110 Ų (enhanced solubility) | ~95 Ų (reduced solubility) |

| Hydrogen Bond Acceptors | 7 | 6 |

- Solubility : The ethoxy and fluorine in the target compound may improve solubility via polar interactions, though steric effects could offset this advantage.

Research Findings and Design Considerations

Substituent Optimization :

- Ethoxy groups are often employed to balance solubility and metabolic stability, while fluorine atoms enhance target binding through electrostatic interactions. Compound B’s trifluoroethyl group, though lipophilic, may confer resistance to oxidative metabolism .

- The dual substitution on Compound B’s sulfonamide nitrogen introduces conformational rigidity, which could restrict binding to flexible active sites compared to the target compound’s single substitution.

Therapeutic Implications :

- While biological data for the target compound are unavailable, analogs like Compound B have shown activity in kinase inhibition assays, suggesting that the benzoxazepin-sulfonamide scaffold is pharmacologically relevant. The target compound’s ethoxy and fluorine substituents may refine selectivity or potency in such applications.

Future Directions :

- Comparative studies on binding kinetics and metabolic stability are needed to quantify the impact of these structural differences. Computational modeling (e.g., docking studies) could further elucidate substituent effects on target engagement.

Biological Activity

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 436.5 g/mol. It features several functional groups including an ethoxy group, a sulfonamide moiety, and an oxazepine ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 922098-14-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group mimics natural substrates and inhibits the activity of certain enzymes involved in metabolic pathways. The presence of the fluorobenzene moiety enhances binding affinity to targets, while the oxazepine ring contributes to the stability and specificity of these interactions.

Antimicrobial Properties

Research indicates that compounds similar to 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

- Antifungal Activity : Some analogs have demonstrated effectiveness against fungal strains by disrupting cell wall synthesis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Mechanisms :

- Enzyme Inhibition Studies :

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while dichloromethane may stabilize intermediates .

- Temperature control : Maintaining 60–80°C during coupling steps minimizes side reactions .

- Catalysts : Potassium carbonate or palladium-based catalysts improve sulfonamide bond formation efficiency . Methodological optimization should use LC-MS or NMR to monitor intermediate purity at each stage .

Q. How can researchers characterize the structural integrity of this compound?

Advanced spectroscopic techniques are critical:

- NMR : H and C NMR confirm substituent positions on the benzoxazepine and sulfonamide moieties .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~493.5) and isotopic patterns .

- X-ray crystallography : Resolves stereochemical ambiguities, though crystallization may require co-solvent systems due to low aqueous solubility .

Q. What physicochemical properties influence experimental handling?

Key properties include:

- Solubility : Moderate solubility in DMSO or methanol (10–20 mg/mL) facilitates in vitro assays .

- Stability : Sensitive to light and humidity; store under inert gas (e.g., argon) at –20°C .

- LogP : Predicted ~3.2 (via computational tools) indicates moderate membrane permeability .

Advanced Research Questions

Q. How can SAR studies elucidate the role of substituents in biological activity?

- Substituent variation : Replace the ethoxy group with methoxy or trifluoromethyl to assess steric/electronic effects on target binding .

- In vitro assays : Test derivatives against recombinant enzymes (e.g., kinases) using fluorescence polarization or thermal shift assays to quantify inhibition .

- Crystallography : Co-crystal structures with target proteins reveal binding interactions (e.g., hydrogen bonding with the sulfonamide group) .

Q. How to resolve contradictions between computational predictions and experimental binding data?

- Docking vs. MD simulations : Compare AutoDock Vina predictions with molecular dynamics (MD) trajectories (100 ns) to assess binding mode stability .

- Biochemical validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and validate computational Kd values .

- Mutagenesis : Ala-scanning of target residues identifies critical binding hotspots missed by docking .

Q. What advanced techniques quantify metabolic stability and degradation pathways?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .

- Degradation studies : Expose to simulated gastric fluid (pH 2.0) and track hydrolytic cleavage of the sulfonamide bond using UV-Vis spectroscopy .

- Isotope labeling : C-labeled compound traces oxidative metabolites in hepatocyte assays .

Q. How to validate target engagement and selectivity in cellular models?

- Cellular thermal shift assay (CETSA) : Measure protein melting shifts in lysates treated with the compound to confirm target binding .

- CRISPR knockouts : Compare activity in wild-type vs. target-gene-KO cell lines to assess off-target effects .

- Phosphoproteomics : SILAC-based profiling identifies downstream signaling perturbations .

Q. What statistical methods optimize multi-step synthesis parameters?

- Design of Experiments (DoE) : Use factorial designs (e.g., 2<sup>k</sup>) to screen variables (temperature, catalyst loading) and identify optimal conditions .

- Response surface methodology (RSM) : Maximize yield via central composite designs (CCD) with ANOVA validation .

- Machine learning : Train neural networks on historical reaction data to predict ideal solvent/catalyst combinations .

Notes

- Contradictions : and report differing solvent preferences (DMF vs. dichloromethane) for sulfonamide coupling. Resolve via DoE to identify context-dependent optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.